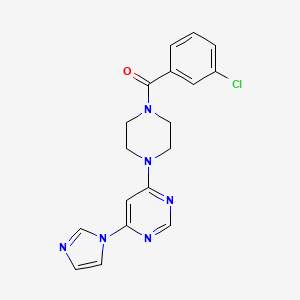

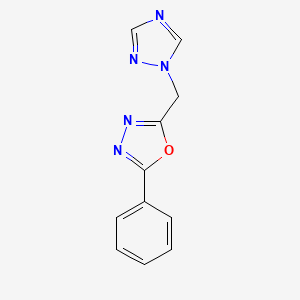

2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds containing 1,3,4-oxadiazole and 1,2,4-triazole rings involves various chemical strategies. One approach includes the synthesis and characterization of derivatives through methods like NMR and IR spectroscopy, underlined by studies such as those by Ustabaş et al. (2020), where detailed synthetic pathways and characterization techniques are demonstrated. These compounds are synthesized for their notable activities, with potential applications across different fields due to their unique structural features (Ustabaş et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is often analyzed through Density Functional Theory (DFT) studies to predict HOMO and LUMO energies, geometrical parameters, and to compare IR and NMR spectral values with experimental results. This analysis helps in understanding the electronic structure and potential intermolecular interactions within the compounds, such as strong hydrogen bonds, which are crucial for their biological activities (Ustabaş et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-oxadiazoles and 1,2,4-triazoles can lead to various derivatives with significant biological activities. The synthesis pathways often involve cyclization reactions, highlighting the versatility of these heterocycles in forming complex structures with potential pharmacological applications. The antimicrobial and antifungal activities of these compounds, as demonstrated in various studies, underline the importance of understanding their chemical reactivity and properties for drug design (Venkatagiri et al., 2018).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole and 1,2,4-triazole derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in material science and drug development. Studies involving microwave-assisted synthesis and crystal structure analysis provide insights into the physical characteristics of these compounds, influencing their practical applications and effectiveness in various domains (Dürüst & Karakuş, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are vital for the application of 1,3,4-oxadiazole and 1,2,4-triazole derivatives. Studies on their reactions with bromine, lead tetra-acetate, and other chemicals shed light on their potential for creating new compounds with enhanced or specific activities, further expanding their utility in medicinal chemistry and material science (Butler et al., 1972).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Compounds containing 1,3,4-oxadiazole and 1,2,4-triazole rings, including derivatives of 2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole, have been synthesized and characterized for various biological activities. For instance, one study synthesized and characterized 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one and investigated its antimicrobial activities against a range of bacteria and Leishmania major species. This compound showed significant antileishmanial activity, indicating potential in antimicrobial applications (Ustabaş et al., 2020). Another study explored the antiprotozoal and cytotoxic activities of novel oxadiazolyl pyrrolo triazole diones, demonstrating the bioactivity of compounds related to this compound in this domain (Dürüst et al., 2012).

Material and Chemical Properties

Several studies have focused on the synthesis and characterization of 1,3,4-oxadiazole derivatives, analyzing their physical, chemical, and material properties. For example, one study described the microwave-assisted synthesis and crystal structure of novel 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, contributing to the understanding of the structural properties of these compounds (Dürüst & Karakuş, 2017). Another research effort synthesized and characterized 1,2,4- and 1,3,4-oxadiazoles from 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides, expanding the knowledge of synthetic methods and structural properties of oxadiazole compounds (Obushak et al., 2008).

Applications in Corrosion Inhibition

The derivatives of 1,3,4-oxadiazole have also been studied for their corrosion inhibition properties. A study evaluated the efficiency of triazole derivatives, including 1‐phenyl‐2‐(5‐(1,2,4) triazol‐1‐ylmethyl‐(1,3,4) oxadizaol‐2‐ylsulphanyl)‐ethanone (PTOE), as corrosion inhibitors for mild steel in hydrochloric acid solutions, indicating the potential industrial applications of these compounds in protecting metals against corrosion (Li et al., 2011).

Eigenschaften

IUPAC Name |

2-phenyl-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c1-2-4-9(5-3-1)11-15-14-10(17-11)6-16-8-12-7-13-16/h1-5,7-8H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLXIVUDNMTMLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2496295.png)

![Methyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2496303.png)

![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)